Home > Products > Bioactive Reagents P568 > Acetylisovaleryltylosin tartrate
Acetylisovaleryltylosin tartrate - 63428-13-7

Acetylisovaleryltylosin tartrate

Catalog Number: EVT-1691153
CAS Number: 63428-13-7
Molecular Formula: C57H93NO25
Molecular Weight: 1192.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Acetylisovaleryltylosin tartrate is a semi-synthetic macrolide antibiotic. [] It is categorized as a veterinary drug primarily used for its antibacterial properties in livestock. [] Scientific research explores its potential in various areas, including combating specific pathogens and understanding its interactions with biological systems.

Acetylisovaleryltylosin

Compound Description: Acetylisovaleryltylosin is a macrolide antibiotic. It serves as a precursor in the synthesis of Acetylisovaleryltylosin Tartrate. []

Relevance: Acetylisovaleryltylosin is directly related to Acetylisovaleryltylosin Tartrate as its tartrate salt. It is synthesized from the fermentation liquor and subsequently converted to Acetylisovaleryltylosin Tartrate through salification with tartaric acid. []

Tylosin

Compound Description: Tylosin, a 16-membered macrolide antibiotic, exhibits broad-spectrum antibacterial activity. It is primarily used in veterinary medicine. []

Relevance: Tylosin shares structural similarities with Acetylisovaleryltylosin Tartrate, both belonging to the macrolide class of antibiotics. This class is known for its mechanism of action, primarily targeting bacterial protein synthesis. []

Tilmicosin

Compound Description: Tilmicosin is a 16-membered macrolide antibiotic known for its efficacy against respiratory pathogens in livestock. []

Relevance: Similar to Acetylisovaleryltylosin Tartrate, Tilmicosin falls under the 16-membered macrolide class of antibiotics. This shared structural feature suggests a similar mode of action, likely involving interference with bacterial protein synthesis. []

Kanamycin

Compound Description: Kanamycin is an aminoglycoside antibiotic recognized for its potent bactericidal activity. It disrupts bacterial protein synthesis by binding to the bacterial ribosome. []

Relevance: Although structurally different from Acetylisovaleryltylosin Tartrate, Kanamycin is relevant due to its application in combination therapy. It exhibits synergistic effects with other antibiotics against Staphylococcus aureus, highlighting its potential in combating bacterial infections. []

Enrofloxacin

Compound Description: Enrofloxacin, a fluoroquinolone antibiotic, demonstrates bactericidal activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and repair. []

Relevance: Despite its structural dissimilarity to Acetylisovaleryltylosin Tartrate, Enrofloxacin is relevant in the context of combination therapy. Studies have shown its synergistic effects when used in combination with other antibiotics, indicating its potential for enhancing antibacterial efficacy. []

Lincomycin

Compound Description: Lincomycin, a lincosamide antibiotic, exhibits bacteriostatic activity by inhibiting bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the process of protein synthesis. []

Relevance: Lincomycin, while structurally different from Acetylisovaleryltylosin Tartrate, is relevant due to its shared mechanism of action targeting bacterial protein synthesis. This suggests a potential for synergistic effects when used in combination with other antibiotics. []

Colistin Sulfate

Compound Description: Colistin Sulfate, a polypeptide antibiotic, disrupts the bacterial cell membrane, leading to cell death. It is primarily effective against Gram-negative bacteria. []

Relevance: Colistin Sulfate, though structurally distinct from Acetylisovaleryltylosin Tartrate, is relevant because of its use in combination therapy, particularly against multi-drug resistant bacteria. This highlights the importance of exploring alternative antibiotic combinations to combat resistant infections. []

Berberine

Compound Description: Berberine, an isoquinoline alkaloid, possesses a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anti-tumor effects. []

Relevance: Although structurally dissimilar to Acetylisovaleryltylosin Tartrate, Berberine is relevant due to its potential as an alternative or adjunctive therapy for bacterial infections. It exhibits inhibitory effects on bacterial growth and biofilm formation, suggesting its potential role in managing infections. []

Clarithromycin

Compound Description: Clarithromycin, a macrolide antibiotic, exhibits broad-spectrum antibacterial activity. It is effective against a variety of bacterial species. []

Relevance: Clarithromycin shares its classification as a macrolide antibiotic with Acetylisovaleryltylosin Tartrate. This structural similarity suggests a potential for comparable mechanisms of action and potential for synergistic effects when combined with other antibiotics. []

Overview

Acetylisovaleryltylosin tartrate is a derivative of tylosin, a macrolide antibiotic primarily used in veterinary medicine. This compound is synthesized to enhance the pharmacological properties of tylosin, making it more effective against specific bacterial infections, particularly in livestock. Tylosin itself is known for its ability to inhibit bacterial protein synthesis, which is crucial for its antibacterial activity.

Source

Acetylisovaleryltylosin tartrate is derived from tylosin, which is produced through fermentation processes involving specific strains of Streptomyces fradiae. The tartrate salt form enhances its solubility and stability, making it suitable for various formulations used in veterinary practices. The compound's chemical structure includes an acetyl group and an isovaleryl group, contributing to its modified pharmacological profile.

Classification

Acetylisovaleryltylosin tartrate falls under the classification of macrolide antibiotics. It is specifically categorized as a veterinary antibiotic due to its application in treating infections in animals such as swine and poultry. The compound is recognized for its broad-spectrum activity against Gram-positive bacteria and some Gram-negative bacteria.

Synthesis Analysis

Methods

The synthesis of acetylisovaleryltylosin tartrate involves several steps:

  1. Fermentation: The initial step includes the fermentation of Streptomyces fradiae to produce tylosin.
  2. Chemical Modification: Tylosin undergoes acetylation and isovalerylation to introduce the acetyl and isovaleryl groups.
  3. Salt Formation: The resultant compound is then reacted with tartaric acid to form the tartrate salt, enhancing its stability and solubility.

Technical Details

The synthesis process requires precise control over temperature, pH, and reaction time to ensure optimal yields and purity of acetylisovaleryltylosin tartrate. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.

Molecular Structure Analysis

Structure

Acetylisovaleryltylosin tartrate has a complex molecular structure characterized by:

  • Molecular Formula: C₃₆H₅₃N₁₃O₁₃
  • Molecular Weight: Approximately 683.84 g/mol
  • Functional Groups: Contains macrolide lactone ring, acetyl group, isovaleryl group, and tartrate moiety.

Data

The structural analysis can be performed using various spectroscopic methods including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the presence of the expected functional groups and molecular weight.

Chemical Reactions Analysis

Reactions

Acetylisovaleryltylosin tartrate participates in several chemical reactions:

  1. Hydrolysis: In aqueous environments, the ester bonds may hydrolyze, releasing tylosin and affecting its bioavailability.
  2. Degradation: Exposure to extreme pH or temperature conditions can lead to degradation products that may impact efficacy.
  3. Complexation: The compound can form complexes with metal ions or other drugs, altering its pharmacokinetics.

Technical Details

The stability of acetylisovaleryltylosin tartrate under various conditions can be assessed through accelerated stability studies, which help predict shelf-life and storage requirements.

Mechanism of Action

Process

Acetylisovaleryltylosin tartrate exerts its antibacterial effects primarily through:

  • Inhibition of Protein Synthesis: It binds irreversibly to the 50S ribosomal subunit of susceptible bacteria, blocking peptide elongation during protein synthesis.
  • Bacteriostatic Activity: By inhibiting protein synthesis, it prevents bacterial growth without necessarily killing the bacteria outright.

Data

Studies indicate that acetylisovaleryltylosin tartrate maintains similar mechanisms of action as tylosin but may exhibit enhanced potency against certain bacterial strains due to structural modifications.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Highly soluble in water due to the presence of the tartrate moiety.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within a defined range suitable for pharmaceutical applications.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Range: Exhibits optimal stability within a specific pH range; extreme conditions can lead to degradation.

Relevant analyses include HPLC for purity assessment and stability testing under various environmental conditions.

Applications

Scientific Uses

Acetylisovaleryltylosin tartrate is primarily used in veterinary medicine for:

  • Treatment of Bacterial Infections: Effective against respiratory and enteric infections in livestock.
  • Growth Promotion: Utilized in feed formulations to promote growth in poultry and swine.
  • Research Applications: Studied for its pharmacokinetic properties and potential applications in human medicine due to its antibacterial efficacy.

The compound's unique properties make it a valuable asset in both clinical settings and research environments focused on antibiotic development and resistance studies.

Antimicrobial Mechanisms and Resistance Dynamics

Molecular Targeting of Bacterial Protein Synthesis via 50S Ribosomal Subunit Binding

Acetylisovaleryltylosin tartrate (ATLL), a 16-membered macrolide derivative of tylosin, exerts antibacterial effects through precise molecular targeting of the bacterial ribosome. Its core mechanism involves irreversible binding to the 50S ribosomal subunit, specifically interacting with nucleotide A2058 (A2058 E. coli numbering) in the 23S rRNA component of the peptidyl transferase center [6]. This binding occurs through hydrogen bonding and hydrophobic interactions, stabilizing the drug-ribosome complex [1] [6]. The structural modification of ATLL—featuring a 3-acetyl-4ʹ-isovaleryl side chain—enhances ribosomal binding affinity compared to earlier-generation macrolides, allowing deeper penetration into the nascent peptide exit tunnel [3] [6].

Binding sterically obstructs the ribosomal exit tunnel, inhibiting both peptide chain elongation and translational translocation. Recent mechanistic studies reveal that ATLL's action is sequence-dependent: while it blocks synthesis of most bacterial polypeptides, certain peptide sequences can bypass this blockage through specific molecular interactions [6]. This partial inhibition mechanism explains ATLL's bacteriostatic effect against rapidly dividing pathogens. Spectroscopic analyses confirm that ATLL induces conformational changes in ribosomal proteins L4 and L22, further disrupting ribosomal integrity and function [1]. The tartrate moiety enhances solubility and bioavailability but does not directly contribute to ribosomal binding [2] [4].

Table 1: Molecular Interactions Between ATLL and the 50S Ribosomal Subunit

Interaction SiteInteraction TypeBiological Consequence
23S rRNA Nucleotide A2058Hydrogen bondingPrimary stabilization of drug-ribosome complex
Peptidyl Transferase CenterHydrophobic interactionsBlockade of catalytic site activity
Ribosomal Proteins L4/L22Conformational alterationDisruption of ribosomal tunnel architecture
Nascent Peptide Exit TunnelSteric obstructionInhibition of polypeptide chain elongation

Comparative Efficacy Against Gram-Positive vs. Gram-Negative Pathogens

ATLL exhibits preferential antibacterial activity against Gram-positive organisms due to fundamental differences in cellular permeability between bacterial classes. The compound's large molecular weight (1192.34 g/mol) and hydrophobic nature facilitate penetration through the porous peptidoglycan layer of Gram-positive bacteria but impede transit across the outer membrane of Gram-negative organisms [1] [6]. Minimum inhibitory concentration (MIC) analyses demonstrate this differential activity:

Table 2: ATLL Antimicrobial Spectrum and MIC Ranges

Pathogen ClassificationRepresentative PathogensMIC Range (µg/mL)Clinical Relevance
Gram-positive bacteriaStaphylococcus aureus, Streptococcus spp.0.5–4Respiratory/enteric infections in swine/poultry
Mycoplasma speciesM. gallisepticum, M. synoviae, M. hyopneumoniae0.0098–0.03Primary indication for ATLL use
Fastidious Gram-negative bacteriaPasteurella multocida, Brachyspira hyodysenteriae8–32Secondary spectrum coverage
Enteric Gram-negative bacteriaEscherichia coli, Salmonella spp.64–128Limited clinical utility

Notably, ATLL demonstrates exceptional potency against mycoplasmas—wall-less pathogens intrinsically susceptible to ribosomal inhibitors. Studies report MIC₅₀ values as low as 0.0098 µg/mL against field isolates of Mycoplasma gallisepticum and M. synoviae, surpassing the activity of tiamulin, doxycycline, and tilmicosin [3] [6]. This efficacy stems from ATLL's ability to accumulate intracellularly, reaching concentrations 10-20× higher than extracellular levels in phagocytic cells targeting respiratory pathogens [3]. Against Brachyspira hyodysenteriae (swine dysentery) and Lawsonia intracellularis (proliferative enteropathy), MICs range between 1–8 µg/mL, validating clinical use for these indications [6] [10].

Mechanisms of Macrolide Resistance in Veterinary Pathogens: Implications for ATLL

Resistance to ATLL emerges through three primary biochemical mechanisms: ribosomal modification, active efflux, and biofilm-mediated tolerance. Understanding these pathways is critical for resistance mitigation in veterinary settings.

Ribosomal Methylation: The erm (erythromycin ribosome methylation) genes (ermA, ermB, ermC) encode methyltransferases that dimethylate the N6 position of A2058. This modification reduces macrolide binding affinity >1000-fold [6]. Inducible erm expression is particularly problematic in staphylococci and streptococci isolated from swine/poultry operations, conferring cross-resistance to all macrolides including ATLL [6]. Molecular surveillance shows ermB prevalence exceeds 70% in macrolide-resistant Streptococcus suis from European farms.

Efflux Systems: ATP-binding cassette (ABC) transporters (e.g., MsrA in staphylococci) and major facilitator superfamily (MFS) pumps (e.g., MefA in streptococci) actively extrude ATLL from bacterial cells. These systems typically confer moderate resistance (MIC increases 4–16×) but significantly compromise therapeutic efficacy [6]. Notably, the AcrAB-TolC system in Escherichia coli contributes to intrinsic ATLL resistance by reducing intracellular accumulation [1].

Biofilm-Mediated Tolerance: ATLL exhibits diminished anti-biofilm activity compared to its planktonic cell efficacy. In Staphylococcus aureus, sub-MIC exposure (0.5× MIC) paradoxically upregulates biofilm formation genes (fnbA, icaADBC) by 2.3–5.1× while simultaneously suppressing biofilm dispersal genes (cidA, lrgA) [1]. This enhances biofilm biomass by 47–68% and increases resistance 32–64× relative to planktonic cells [1].

Table 3: Resistance Mechanisms Impacting ATLL Efficacy

Resistance MechanismGenetic DeterminantsPathogen PrevalenceImpact on ATLL MIC
Ribosomal methylationerm(B), erm(C)High in streptococci/staphylococci>64× increase
Active effluxmsrA, mefA, acrABModerate in Gram-positives; universal in Enterobacteriaceae4–16× increase
Biofilm upregulationfnbA, icaADBC, sarAEmerging issue in staphylococcal infections32–64× increase in biofilms
Ribosomal mutations23S rRNA V domain mutationsRare (<2% isolates)8–32× increase

Clinical Implications: Resistance complicates disease management in intensive farming. Mycoplasmas—though inherently susceptible—can develop reduced ATLL sensitivity through 23S rRNA mutations (e.g., A2058G substitution) during prolonged therapy [6]. The EMA classifies ATLL as Category B ("Restrict") under EU Regulation 2019/6, requiring veterinary prescription and prohibiting prophylactic use [9]. Surveillance data show macrolide resistance genes persist in farm environments long after treatment cessation, necessitating strict antimicrobial stewardship [6] [9].

  • Regulatory Considerations:
  • EU: Maximum residue limit (MRL) = 50 µg/kg in porcine muscle; environmental impact assessments required
  • US: Tolerance level = 100 µg/kg in poultry muscle; veterinary feed directive (VFD) required
  • China: Banned in premixed feeds since 2021; provincial compliance varies (62–97%) [9]

These regulatory frameworks reflect concerns about resistance selection pressure. Research priorities include developing efflux pump inhibitors to restore ATLL susceptibility and formulating biofilm-penetrating derivatives to overcome tolerance mechanisms [1] [6].

Properties

CAS Number

63428-13-7

Product Name

Acetylisovaleryltylosin tartrate

IUPAC Name

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6R)-6-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate;(2R,3R)-2,3-dihydroxybutanedioic acid

Molecular Formula

C57H93NO25

Molecular Weight

1192.3 g/mol

InChI

InChI=1S/C53H87NO19.C4H6O6/c1-16-38-36(26-65-52-49(64-15)48(63-14)44(60)31(7)67-52)22-28(4)17-18-37(57)29(5)23-35(19-20-55)46(30(6)39(69-34(10)56)24-41(59)70-38)73-51-45(61)43(54(12)13)47(32(8)68-51)72-42-25-53(11,62)50(33(9)66-42)71-40(58)21-27(2)3;5-1(3(7)8)2(6)4(9)10/h17-18,20,22,27,29-33,35-36,38-39,42-52,60-62H,16,19,21,23-26H2,1-15H3;1-2,5-6H,(H,7,8)(H,9,10)/b18-17+,28-22+;/t29-,30+,31-,32-,33+,35+,36-,38-,39-,42+,43-,44-,45-,46-,47-,48-,49-,50+,51+,52-,53-;1-,2-/m11/s1

InChI Key

OLLSDNUHBJHKJS-XKORHJEPSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)OC(=O)CC(C)C)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)OC(=O)C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.